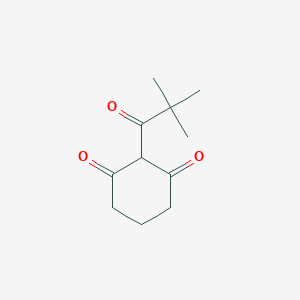
2-(2,2-Dimethylpropanoyl)cyclohexane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2-Dimethylpropanoyl)cyclohexane-1,3-dione is a chemical compound with the molecular formula C11H16O3 It is a derivative of cyclohexane-1,3-dione, featuring a 2,2-dimethylpropanoyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethylpropanoyl)cyclohexane-1,3-dione typically involves the reaction of cyclohexane-1,3-dione with 2,2-dimethylpropanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
2-(2,2-Dimethylpropanoyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diketones or carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
2-(2,2-Dimethylpropanoyl)cyclohexane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It may be explored for its potential therapeutic properties, including its role as an enzyme inhibitor.
Mecanismo De Acción
The mechanism of action of 2-(2,2-Dimethylpropanoyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,2-Dimethylcyclopropyl)carbonylcyclohexane-1,3-dione
- 2-(2,2-Dimethylbutanoyl)cyclohexane-1,3-dione
- 2-(2,2-Dimethylpentanoyl)cyclohexane-1,3-dione
Uniqueness
2-(2,2-Dimethylpropanoyl)cyclohexane-1,3-dione is unique due to its specific structural features, such as the presence of a 2,2-dimethylpropanoyl group. This structural uniqueness can influence its reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds .
Propiedades
Fórmula molecular |
C11H16O3 |
|---|---|
Peso molecular |
196.24 g/mol |
Nombre IUPAC |
2-(2,2-dimethylpropanoyl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C11H16O3/c1-11(2,3)10(14)9-7(12)5-4-6-8(9)13/h9H,4-6H2,1-3H3 |
Clave InChI |
ODQLVYOBNXCOJQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)C1C(=O)CCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


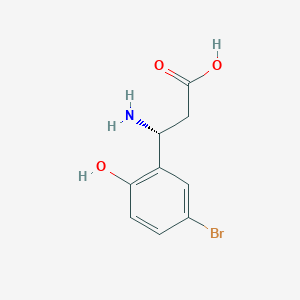
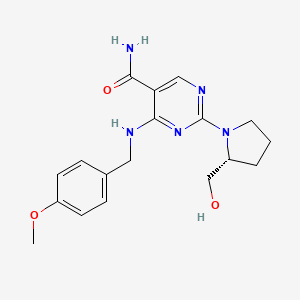
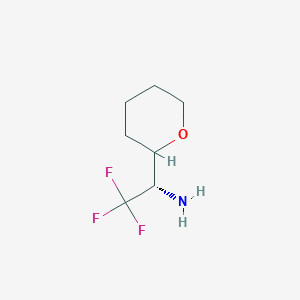



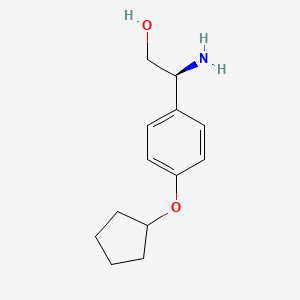
![7-bromo-2-(1-methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B15238310.png)
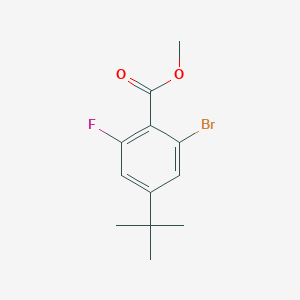
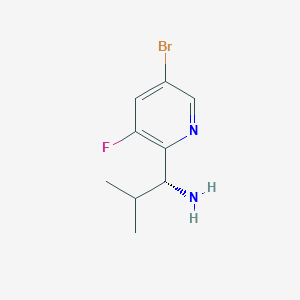
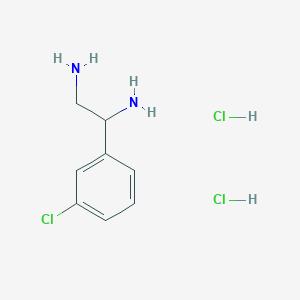
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl thiophene-2-carboxylate](/img/structure/B15238345.png)


